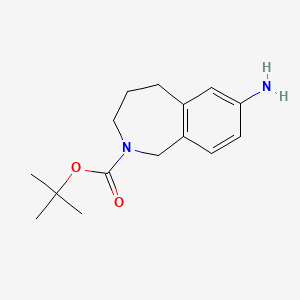
1-(5-Isopropyl-2-pyridyl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Isopropyl-2-pyridyl)-2-propanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an isopropyl group at the 5-position and a propanone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Isopropyl-2-pyridyl)-2-propanone can be synthesized through several methods. One common approach involves the alkylation of 5-isopropyl-2-pyridine with a suitable alkylating agent, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an oxidizing agent, such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Isopropyl-2-pyridyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate catalysts.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
1-(5-Isopropyl-2-pyridyl)-2-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Isopropyl-2-pyridyl)-2-propanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(5-Isopropyl-2-pyridyl)-2-propanamine: Similar structure but with an amine group instead of a ketone.
1-(5-Isopropyl-2-pyridyl)ethanone: Lacks the additional carbon in the propanone group.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(5-propan-2-ylpyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-4-5-11(12-7-10)6-9(3)13/h4-5,7-8H,6H2,1-3H3 |
Clé InChI |
HHRZCPLHTQUMMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=C(C=C1)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)







![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)

![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)


